A Comprehensive Spectroscopic and Analytical Guide to 4-Amino-3-(4-methylphenyl)butanoic Acid
A Comprehensive Spectroscopic and Analytical Guide to 4-Amino-3-(4-methylphenyl)butanoic Acid
Introduction
4-Amino-3-(4-methylphenyl)butanoic acid is a γ-amino acid derivative with a structure that suggests potential applications in medicinal chemistry and neuroscience, given its analogy to pharmacologically active compounds like Phenibut (4-amino-3-phenylbutanoic acid) and Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid).[1] As with any novel compound intended for research or drug development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-Amino-3-(4-methylphenyl)butanoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is synthesized from established principles of spectroscopy and data from structurally related molecules to serve as a predictive reference for researchers.
This document is designed to be a practical resource for scientists, offering not only predicted spectral data but also the underlying scientific rationale for these predictions and standardized protocols for experimental data acquisition.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of 4-Amino-3-(4-methylphenyl)butanoic acid, highlighting the key functional groups that will be referenced throughout this guide.
Caption: Molecular structure of 4-Amino-3-(4-methylphenyl)butanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of structurally similar compounds and established substituent effects.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.2 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, typical for carboxylic acids. |
| ~7.15 | d | 2H | Ar-H | Aromatic protons ortho to the alkyl substituent are expected to appear as a doublet. |
| ~7.05 | d | 2H | Ar-H | Aromatic protons meta to the alkyl substituent will also be a doublet due to coupling with the ortho protons. |
| ~3.2-3.4 | m | 1H | H3 | This methine proton, being adjacent to the aromatic ring and the chiral center, will be a multiplet. |
| ~2.9-3.1 | m | 2H | H4 | The two diastereotopic protons on the carbon bearing the amino group will appear as a multiplet. |
| ~2.4-2.6 | m | 2H | H2 | The two diastereotopic protons adjacent to the carbonyl group will be a multiplet. |
| 2.29 | s | 3H | Ar-CH₃ | The methyl protons on the aromatic ring will give a singlet. |
| (broad) | br s | 2H | NH₂ | The amino protons are often broad and may exchange with water in the solvent. Their chemical shift can vary. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174 | C1 (C=O) | The carbonyl carbon of the carboxylic acid is expected in this downfield region.[2] |
| ~138 | Ar-C (ipso to alkyl chain) | The ipso-carbon attached to the butanoic acid chain. |
| ~136 | Ar-C (ipso to methyl) | The ipso-carbon attached to the methyl group. |
| ~129 | Ar-CH | Aromatic methine carbons. |
| ~128 | Ar-CH | Aromatic methine carbons. |
| ~48 | C4 (CH₂-NH₂) | The carbon attached to the amino group. |
| ~42 | C3 (CH-Ar) | The methine carbon attached to the aromatic ring. |
| ~38 | C2 (CH₂-COOH) | The carbon alpha to the carbonyl group. |
| ~21 | Ar-CH₃ | The methyl carbon on the aromatic ring. |
Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -COOH, -NH₂).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
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Solvent suppression techniques may be necessary if residual solvent signals interfere with analyte peaks.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
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Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
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2D NMR (Optional but Recommended):
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COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the overall structure.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands (Solid State, KBr or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The very broad absorption in this region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[3] |
| ~3200-3000 | Medium | N-H stretch (Amine) | The N-H stretching vibrations of the primary amine will likely be superimposed on the broad O-H band. |
| ~3050-3000 | Medium | C-H stretch (Aromatic) | Stretching vibrations of the C-H bonds on the aromatic ring. |
| ~2960-2850 | Medium | C-H stretch (Aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the butanoic acid chain and the methyl group. |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | The strong absorption due to the carbonyl stretch is a key feature of carboxylic acids.[4] |
| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic) | Characteristic stretching vibrations of the aromatic ring. |
| ~1580 | Medium | N-H bend (Amine) | The bending vibration of the primary amine. |
| ~1410 | Medium | O-H bend (Carboxylic Acid) | In-plane bending of the carboxylic acid O-H group. |
| ~1250 | Broad, Strong | C-O stretch (Carboxylic Acid) | The C-O single bond stretch of the carboxylic acid. |
| ~820 | Strong | C-H out-of-plane bend (Aromatic) | This strong absorption is indicative of a 1,4-disubstituted (para) aromatic ring. |
Experimental Protocol for IR Data Acquisition
Caption: Workflow for acquiring an FTIR spectrum.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument.
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Sample Preparation (ATR):
-
Attenuated Total Reflectance (ATR) is a common and simple method.
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Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
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Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
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Press the mixture in a die under high pressure to form a transparent pellet.
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-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.
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Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
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Molecular Formula: C₁₁H₁₅NO₂
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Molecular Weight: 193.24 g/mol
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Predicted Molecular Ion (M⁺•): m/z 193
Predicted Key Fragments
| m/z | Proposed Fragment | Rationale |
| 193 | [C₁₁H₁₅NO₂]⁺• | Molecular ion peak. |
| 175 | [M - H₂O]⁺• | Loss of water from the carboxylic acid. |
| 148 | [M - COOH]⁺ | Loss of the carboxyl group (45 Da). |
| 106 | [C₇H₆-CH₂]⁺ | Benzylic cleavage, leading to the formation of a tropylium-like ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkyl-substituted benzene rings. |
| 74 | [CH₂(NH₂)COOH]⁺ | Cleavage alpha to the aromatic ring. |
Experimental Protocol for MS Data Acquisition
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, which is excellent for structural elucidation and library matching.
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Electrospray Ionization (ESI): A soft ionization technique often coupled with liquid chromatography (LC-MS). It typically yields the protonated molecule [M+H]⁺ (m/z 194) or the deprotonated molecule [M-H]⁻ (m/z 192) with minimal fragmentation. ESI is ideal for confirming the molecular weight.
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Instrumentation:
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GC-MS (for EI): The sample may need to be derivatized (e.g., silylation) to increase its volatility for gas chromatography.
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LC-MS (for ESI): The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer via an HPLC system.
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Direct Infusion: The sample can be directly infused into the mass spectrometer for rapid analysis without chromatographic separation.
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Data Acquisition:
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The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g., m/z 50-500).
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High-resolution mass spectrometry (HRMS) is highly recommended to determine the elemental composition of the molecular ion and key fragments, providing definitive confirmation of the chemical formula.
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Conclusion
The comprehensive spectroscopic data presented in this guide, including predicted NMR, IR, and MS spectra, provide a robust analytical framework for the characterization of 4-Amino-3-(4-methylphenyl)butanoic acid. By combining these techniques, researchers can unambiguously confirm the structure and purity of this compound. The provided protocols offer standardized methods for acquiring high-quality data, ensuring reproducibility and reliability in research and development settings. This guide serves as a foundational reference to support the synthesis and investigation of this and other related novel chemical entities.
References
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Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–35. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of butanoic acid. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Available at: [Link]
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NIST. (n.d.). 4-Aminobutanoic acid. NIST Chemistry WebBook. Available at: [Link]
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University of Calgary. (n.d.). Sample IR spectra. Available at: [Link]
-
Stanciu, M. A. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Journal of Applied Chemical Science International, 15(2), 26-29. Available at: [Link]
Sources
- 1. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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